

# Spectroscopic Data Review: A Comparative Analysis of Cyclohexanethiol from NIST and SDBS Databases

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyclohexanethiol

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This comprehensive guide provides a detailed comparison of the spectroscopic data for **cyclohexanethiol** available in two prominent public databases: the National Institute of Standards and Technology (NIST) database and the Spectral Database for Organic Compounds (SDBS). This document is intended for researchers, scientists, and drug development professionals who rely on accurate spectroscopic information for substance identification, characterization, and experimental design.

## Summary of Spectroscopic Data

**Cyclohexanethiol** (CAS No: 1569-69-3), a cyclic thiol with a molecular weight of 116.22 g/mol, is a compound of interest in various chemical research areas. Accurate spectroscopic data is crucial for its unambiguous identification and for understanding its chemical properties. This review summarizes the available quantitative data from NIST and SDBS for infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of a molecule. The gas-phase IR spectrum for **cyclohexanethiol** is available on the NIST Chemistry WebBook.[\[1\]](#)[\[2\]](#)

The key absorption bands are summarized in Table 1. Data from SDBS is also included for comparison.

Table 1: Comparison of Infrared (IR) Spectroscopy Data for **Cyclohexanethiol**

Database	Wavenumber (cm <sup>-1</sup> )	Assignment (Tentative)
NIST	2930	C-H stretch (cyclohexyl)
NIST	2850	C-H stretch (cyclohexyl)
NIST	2570	S-H stretch
NIST	1450	C-H bend (cyclohexyl)
SDBS	(Data not directly available)	

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ionized molecules. The electron ionization (EI) mass spectrum of **cyclohexanethiol** is available from the NIST database.<sup>[3][4]</sup> The major fragments and their relative intensities are presented in Table 2.

Table 2: Comparison of Mass Spectrometry (EI-MS) Data for **Cyclohexanethiol**

Database	m/z	Relative Intensity (%)	Assignment (Tentative)
NIST	116	42	[M] <sup>+</sup> (Molecular Ion)
NIST	83	76	[M - SH] <sup>+</sup>
NIST	67	67	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
NIST	55	100	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
SDBS	(Data not directly available)		

## <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the chemical environment of hydrogen atoms. <sup>1</sup>H NMR data for **cyclohexanethiol** is available from various sources, including ChemicalBook and is referenced in PubChem (data from SpectraBase).[\[5\]](#)[\[6\]](#)

Table 3: Comparison of <sup>1</sup>H NMR Spectroscopy Data for **Cyclohexanethiol**

Database/Source	Chemical Shift (ppm)	Multiplicity	Integration	Assignment (Tentative)
ChemicalBook	2.79	m	1H	CH-SH
ChemicalBook	1.1-2.1	m	10H	Cyclohexyl CH <sub>2</sub>
ChemicalBook	1.34	t	1H	SH
SDBS	(Data not directly available)			

## <sup>13</sup>C Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Data for **cyclohexanethiol** is referenced in PubChem (from SpectraBase).[\[5\]](#)

Table 4: Comparison of <sup>13</sup>C NMR Spectroscopy Data for **Cyclohexanethiol**

Database/Source	Chemical Shift (ppm)	Assignment (Tentative)
PubChem (SpectraBase)	(Data not directly available)	C1 (CH-SH)
PubChem (SpectraBase)	(Data not directly available)	C2, C6
PubChem (SpectraBase)	(Data not directly available)	C3, C5
PubChem (SpectraBase)	(Data not directly available)	C4
SDBS	(Data not directly available)	

## Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. PubChem provides a reference to a Raman spectrum for **cyclohexanethiol** from SpectraBase.[5]

Table 5: Raman Spectroscopy Data for **Cyclohexanethiol**

Database/Source	Raman Shift (cm <sup>-1</sup> )	Assignment (Tentative)
PubChem (SpectraBase)	(Data not directly available)	
SDBS	(Data not directly available)	

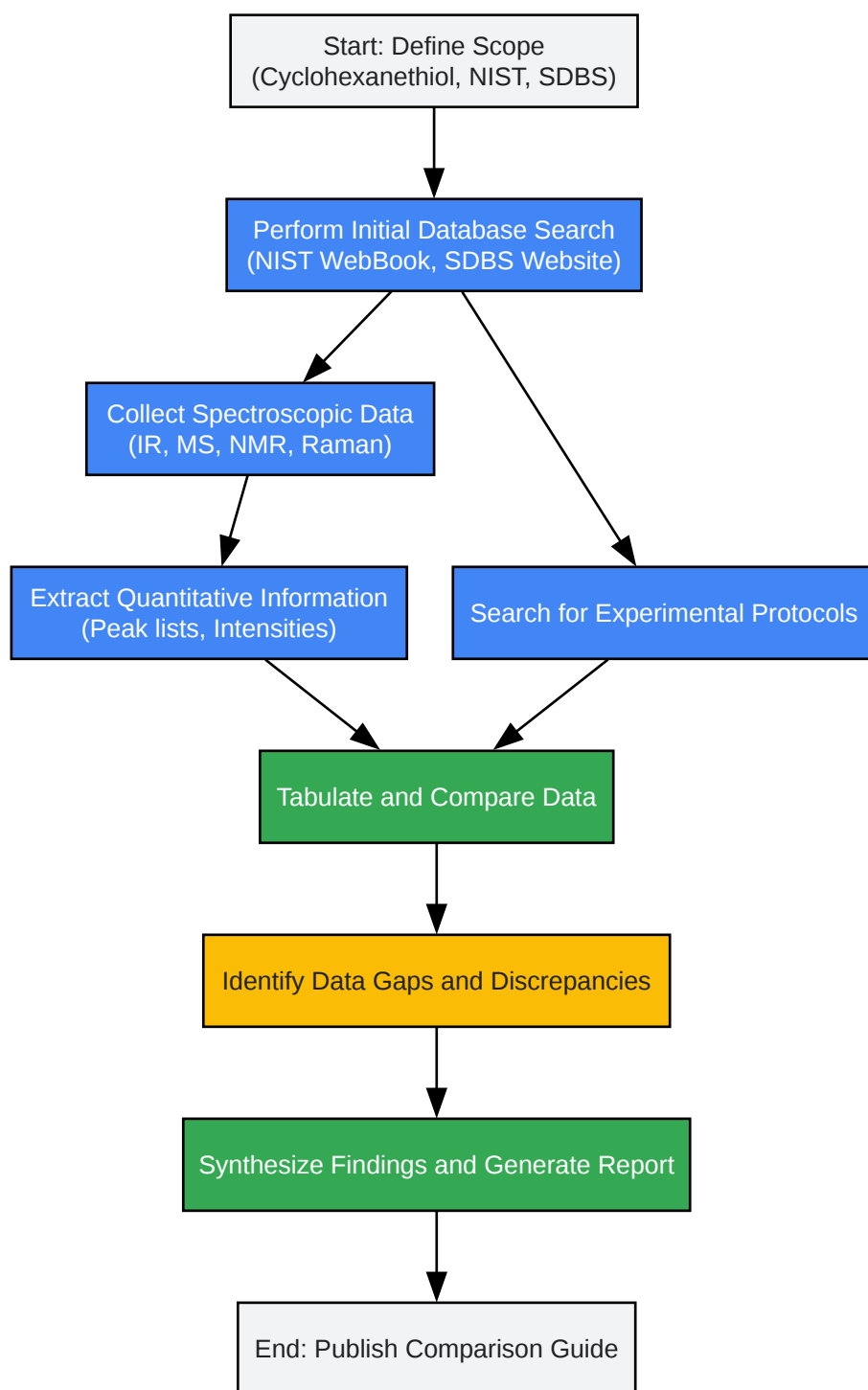
## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are often not fully described in the databases. However, general methodologies can be inferred.

- Infrared (IR) Spectroscopy (NIST): The spectrum available is a gas-phase spectrum, likely obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample was introduced into a gas cell, and the spectrum was recorded over a standard mid-IR range.
- Mass Spectrometry (NIST): The data is from an electron ionization (EI) source. In this method, the sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS), and bombarded with a high-energy electron beam (usually 70 eV) to induce ionization and fragmentation.
- NMR Spectroscopy: The <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>), and tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

## Logical Workflow for Spectroscopic Data Review

The process of conducting this literature review involved a systematic approach to searching, collecting, and comparing the spectroscopic data for **cyclohexanethiol** from the NIST and SDBS databases. The following diagram illustrates this workflow.



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Caption: Workflow for the literature review of spectroscopic data.

## Conclusion

The NIST and SDBS databases are invaluable resources for accessing spectroscopic data of chemical compounds. For **cyclohexanethiol**, the NIST database provides readily accessible gas-phase IR and EI-mass spectra with quantitative peak information. While the SDBS database is a comprehensive resource, accessing specific data for **cyclohexanethiol** through direct search proved challenging in this review. PubChem serves as a useful portal, providing links to various spectroscopic data, including NMR and Raman from other specialized databases like SpectraBase. For comprehensive analysis, researchers are encouraged to consult multiple databases and be mindful of the experimental conditions under which the data were acquired. Further efforts to standardize and centralize access to detailed experimental protocols would greatly benefit the scientific community.

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## References

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